molecular formula C13H14BrN3 B11805972 1-Allyl-4-(2-bromophenyl)-2-methyl-1H-imidazol-5-amine

1-Allyl-4-(2-bromophenyl)-2-methyl-1H-imidazol-5-amine

Cat. No.: B11805972
M. Wt: 292.17 g/mol
InChI Key: GMHPMIRNHZHALN-UHFFFAOYSA-N
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Description

1-Allyl-4-(2-bromophenyl)-2-methyl-1H-imidazol-5-amine is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound is characterized by the presence of an allyl group, a bromophenyl group, and a methyl group attached to the imidazole ring

Preparation Methods

The synthesis of 1-Allyl-4-(2-bromophenyl)-2-methyl-1H-imidazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.

    Introduction of the bromophenyl group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a bromophenyl boronic acid reacts with the imidazole derivative.

    Allylation and methylation:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Allyl-4-(2-bromophenyl)-2-methyl-1H-imidazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the bromophenyl group to a phenyl group.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, where nucleophiles like amines or thiols can replace the bromine atom.

    Coupling Reactions: The compound can participate in various coupling reactions, such as Heck or Sonogashira couplings, to form more complex structures.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Allyl-4-(2-bromophenyl)-2-methyl-1H-imidazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

    Biological Studies: Researchers investigate its biological activity, including antimicrobial, antifungal, and anticancer properties, to understand its mechanism of action and therapeutic potential.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies and reaction mechanisms.

Mechanism of Action

The mechanism of action of 1-Allyl-4-(2-bromophenyl)-2-methyl-1H-imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions, while the allyl and methyl groups can modulate the compound’s overall conformation and reactivity. These interactions can lead to the inhibition or activation of biological pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

1-Allyl-4-(2-bromophenyl)-2-methyl-1H-imidazol-5-amine can be compared with other imidazole derivatives, such as:

    1-Allyl-4-phenyl-2-methyl-1H-imidazol-5-amine: Lacks the bromine atom, which may result in different reactivity and binding properties.

    1-Allyl-4-(2-chlorophenyl)-2-methyl-1H-imidazol-5-amine: Contains a chlorine atom instead of bromine, potentially altering its chemical and biological behavior.

    1-Allyl-4-(2-fluorophenyl)-2-methyl-1H-imidazol-5-amine: The presence of a fluorine atom can significantly impact the compound’s electronic properties and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H14BrN3

Molecular Weight

292.17 g/mol

IUPAC Name

5-(2-bromophenyl)-2-methyl-3-prop-2-enylimidazol-4-amine

InChI

InChI=1S/C13H14BrN3/c1-3-8-17-9(2)16-12(13(17)15)10-6-4-5-7-11(10)14/h3-7H,1,8,15H2,2H3

InChI Key

GMHPMIRNHZHALN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1CC=C)N)C2=CC=CC=C2Br

Origin of Product

United States

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